2-(2-Methoxyethoxy)acetyl chloride
Overview
Description
2-(2-Methoxyethoxy)acetyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biomarker Quantification in Human Urine
A significant application of 2-(2-Methoxyethoxy)acetyl chloride involves its role in health and safety research. A study developed a precise method for detecting and quantifying (2-methoxyethoxy)acetic acid (MEAA), a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, in human urine samples. This compound is found in military jet fuel, and its toxicity includes developmental and teratogenic properties (B'hymer et al., 2003).
2. Polymer Synthesis
The compound is also instrumental in the field of polymer science. Anionic polymerizations of 2-methoxyethyl methacrylate and related compounds were conducted, leading to the production of thermally sensitive, water-soluble polymethacrylates with well-defined chain structures. These polymers' solubility and cloud point significantly depend on the length of the hydrophilic oligo(ethylene glycol) unit, showcasing the compound's versatility in creating varied polymers (Han et al., 2003).
3. Chemoenzymatic Synthesis
In the field of biochemistry, this compound plays a role in chemoenzymatic synthesis. A study demonstrated its use in the chemoenzymatic transformation of N-acetyl-D-mannosamine to Neu5Ac derivatives, a process pivotal in synthesizing potent sialidase inhibitors (Ikeda et al., 2006).
4. Metabolite Analysis in Jet Fuel-Exposed Mice
Further expanding its application in toxicology, the compound has been used in studies to determine the presence of (2-methoxyethoxy)acetic acid in urine samples from jet fuel-exposed mice. This research helps in understanding the toxic effects of jet fuel components on biological systems (B'hymer et al., 2005).
5. Hyperbranched Polymer Synthesis
In materials science, the compound contributes to the synthesis of hyperbranched polyesters, where it helps in controlling the degree of polymerization and the properties of the resultant polymers. This research aids in the development of materials with tailored properties for specific applications (Kricheldorf et al., 1999).
Safety and Hazards
“2-(2-Methoxyethoxy)acetyl chloride” is classified as a dangerous compound. It is highly flammable and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
2-(2-Methoxyethoxy)acetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can readily undergo nucleophilic acyl substitution reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly susceptible to nucleophilic attack . This property is utilized in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use . In synthetic chemistry, it is used as a reagent to introduce the 2-(2-methoxyethoxy)acetyl group into other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under an inert atmosphere . Its reactivity can also be influenced by temperature, as seen in its use in synthesis reactions at 0 - 20℃ .
Properties
IUPAC Name |
2-(2-methoxyethoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZCCMIOZPPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426630 | |
Record name | 2-(2-methoxyethoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-55-8 | |
Record name | (2-Methoxyethoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-methoxyethoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethoxy)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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